Cholesta-3,5-diene-7-one-25,26,26,26,27,27,27-d7

Stable isotope labeling Mass spectrometry Oxysterol quantification

This d7 isotopologue delivers a definitive M+7 mass shift for interference-free LC-MS/MS quantification of 7-ketocholesterol in complex biological matrices (plasma, CSF, plaque). Co-elution with the endogenous analyte ensures identical extraction recovery and ionization efficiency, correcting matrix effects that unlabeled or structurally dissimilar internal standards cannot. Indispensable for clinical Niemann-Pick disease diagnosis, atherogenesis studies, and oxysterol-targeted drug development. Isotopic enrichment ≥99 atom% D guarantees minimal unlabeled carryover for regulatory-grade bioanalysis.

Molecular Formula C27H42O
Molecular Weight 389.7 g/mol
Cat. No. B12418309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholesta-3,5-diene-7-one-25,26,26,26,27,27,27-d7
Molecular FormulaC27H42O
Molecular Weight389.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC=C4)C)C
InChIInChI=1S/C27H42O/c1-18(2)9-8-10-19(3)21-12-13-22-25-23(14-16-27(21,22)5)26(4)15-7-6-11-20(26)17-24(25)28/h6,11,17-19,21-23,25H,7-10,12-16H2,1-5H3/t19-,21-,22+,23+,25+,26+,27-/m1/s1/i1D3,2D3,18D
InChIKeyTTXJJFWWNDJDNR-QSUBDFJISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cholesta-3,5-diene-7-one-d7: Deuterated Oxysterol Internal Standard for LC-MS and GC-MS Quantification


Cholesta-3,5-diene-7-one-25,26,26,26,27,27,27-d7 (also known as 7-ketocholesterol-d7) is a deuterium-labeled analog of the endogenous oxysterol cholesta-3,5-diene-7-one (7-ketocholesterol), a major cholesterol autooxidation product [1]. This compound carries seven deuterium atoms at the terminal isopropyl positions (C25, C26, C27), producing a mass shift of M+7 relative to the unlabeled analyte . It is classified as a stable isotope-labeled internal standard (SIL-IS) intended for quantitative analysis by GC-MS or LC-MS/MS [2]. The unlabeled parent compound, 7-ketocholesterol, is a bioactive oxysterol and a major component of oxidized LDL implicated in atherosclerosis, Alzheimer's disease, and age-related macular degeneration [1].

Why Unlabeled Cholesta-3,5-diene-7-one Cannot Substitute for the d7 Isotopologue in Quantitative MS Workflows


Generic substitution of unlabeled cholesta-3,5-diene-7-one for the d7 isotopologue is analytically invalid in mass spectrometry-based quantification. 7-Ketocholesterol is present endogenously in all biological matrices (e.g., human plasma at 2.63–30.47 ng/mL), and its concentration can be several orders of magnitude lower than co-eluting cholesterol [1]. Without a structurally identical yet mass-distinct internal standard, matrix effects—including ion suppression/enhancement and variable extraction recovery—cannot be accurately corrected, leading to quantitative errors [2]. The d7 isotopologue co-elutes precisely with the analyte, experiences identical sample preparation losses and ionization efficiency, and provides a distinct +7 Da mass shift that avoids isotopic overlap with the endogenous M0 peak . Alternative internal standards such as non-deuterated structural analogs or d5-labeled variants introduce differential recovery, retention time shifts, or insufficient mass separation, compromising method accuracy and reproducibility .

Cholesta-3,5-diene-7-one-d7: Quantitative Differentiation Evidence for Procurement Decisions


Mass Shift M+7 Provides Superior Spectral Resolution vs. d5-Labeled Alternative

Cholesta-3,5-diene-7-one-d7 incorporates seven deuterium atoms at positions C25, C26, and C27, yielding a molecular weight of 389.66 g/mol and a mass shift of M+7 relative to the unlabeled parent . In contrast, the d5-labeled alternative (7-ketocholesterol-d5) provides only a +5 Da mass shift, which increases the risk of isotopic overlap with the analyte's natural M+2 or M+4 isotopic peaks and with other co-extracted sterols in complex biological matrices . The larger +7 Da shift ensures baseline resolution in selected reaction monitoring (SRM) and multiple reaction monitoring (MRM) transitions, particularly critical when quantifying low-abundance oxysterols against a high cholesterol background .

Stable isotope labeling Mass spectrometry Oxysterol quantification Internal standard selection

Isotopic Purity ≥99 atom% D Ensures Minimal Unlabeled Carryover Contamination

The target compound is supplied with isotopic enrichment of ≥99 atom% D, as confirmed by multiple vendor specifications [1]. This high isotopic purity means that less than 1% of the material consists of unlabeled or partially labeled molecules. In contrast, procurement of lower-grade deuterated standards (e.g., 98 atom% D or unspecified enrichment) introduces a quantifiable amount of M0 species that co-elute with the endogenous analyte, artificially elevating the measured signal and compromising lower limit of quantification (LLOQ) [2]. For analytes present at low ng/mL concentrations, even 2% unlabeled carryover can produce significant positive bias.

Isotopic enrichment Quantitative accuracy Internal standard validation

Validated LC-MS/MS Method with 80.9–107.9% Recovery and 7.9–11.7% Imprecision Using d7 Internal Standard

A validated LC-MS/MS method using deuterated internal standards for oxysterol quantification demonstrated recovery between 80.9% and 107.9% and between-run imprecision ranging from 7.9% to 11.7% for 7-ketocholesterol in human plasma [1]. The detection limit was 0.1 ng/mL, with linearity from 0.5–0.75 ng/mL to 2000 ng/mL for oxysterols. The method employed a single protein precipitation step and utilized deuterated oxysterol internal standards to correct for matrix effects in human plasma and carotid plaque samples [1]. In a separate diagnostic validation study, 7-ketocholesterol-d7 served as internal standard for plasma 7-ketocholesterol measurement, enabling accurate differentiation of acid sphingomyelinase-deficient Niemann-Pick disease patients from healthy controls and other lysosomal storage disorders [2].

Method validation LC-MS/MS Oxysterol quantification Bioanalytical chemistry

Co-Elution and Identical Extraction Recovery Properties Enable Matrix Effect Correction in Aortic and Macrophage Lipid Extracts

In GC-MS quantification of aortic and macrophage oxysterols, a mixture of deuterium-labeled internal standards including 7-ketocholesterol-d7 (100 ng) was added to lipid extracts prior to sample preparation . The d7 internal standard co-elutes precisely with the unlabeled analyte and experiences identical extraction recovery, derivatization efficiency, and ionization response. This isotope dilution approach corrects for the substantial matrix effects inherent in lipid-rich tissue samples, where phospholipids and cholesterol esters can cause severe ion suppression [1]. The same d7-labeled internal standard has been applied to plasma LC-MS/MS workflows without requiring method re-optimization [2].

Matrix effect correction Tissue lipidomics GC-MS quantification Atherosclerosis research

Cholesta-3,5-diene-7-one-d7: Optimal Research and Industrial Application Scenarios


Clinical Diagnostic Assay Development for Lysosomal Storage Disorders

Plasma 7-ketocholesterol measurement using 7-ketocholesterol-d7 as internal standard enables rapid, nonderivatized LC-MS/MS diagnosis of acid sphingomyelinase-deficient Niemann-Pick disease (NPD). The method distinguishes NPD patients from healthy controls, NPD heterozygotes, and patients with other lysosomal storage disorders including Niemann-Pick type C, Gaucher disease, and mucopolysaccharidosis type II [1]. The d7 internal standard corrects for inter-individual plasma matrix variability and ensures reproducible quantification across clinical sample cohorts.

Atherosclerosis and Cardiovascular Biomarker Research

Quantification of 7-ketocholesterol in human carotid plaque and plasma using the d7 internal standard supports investigations of oxidized LDL-mediated atherogenesis. The validated LC-MS/MS method achieves 0.1 ng/mL detection limit and 80.9–107.9% recovery, enabling accurate measurement of ROS-derived oxysterols that accumulate in atherosclerotic lesions at concentrations ~43-fold higher than in matched plasma [2]. The d7 isotopologue corrects for the complex lipid matrix of plaque extracts, where phospholipids and cholesterol esters cause severe ion suppression.

Pharmaceutical Development of Oxysterol-Targeted Therapeutics

During preclinical and clinical development of therapeutics targeting oxysterol pathways (LXR agonists/antagonists, CYP7A1 modulators), the d7-labeled compound serves as a quantitative internal standard for pharmacokinetic and pharmacodynamic studies. Deuteration has gained attention for its potential to affect drug pharmacokinetic and metabolic profiles, and stable isotope-labeled internal standards are essential for accurate quantification in drug development workflows . The compound's high isotopic purity (≥99 atom% D) ensures minimal unlabeled carryover, critical for regulatory bioanalysis.

Oxidative Stress Biomarker Validation in Neurodegenerative Disease Cohorts

7-Ketocholesterol levels are elevated in cerebrospinal fluid in multiple sclerosis and are implicated in Alzheimer's disease pathology [3]. The d7 internal standard enables accurate quantification of this oxidative stress biomarker in CSF and brain tissue, where low endogenous concentrations (low ng/mL range) and complex matrix composition demand robust isotope dilution correction. The M+7 mass shift provides unambiguous spectral separation from other oxysterol species including 7α-hydroxycholesterol and 7β-hydroxycholesterol that may co-elute under certain chromatographic conditions.

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